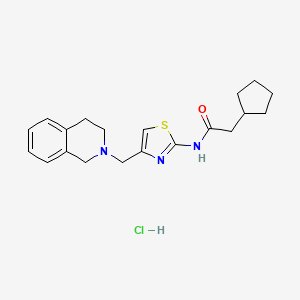
2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a complex organic molecule often studied for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups and rings, contributing to its significant chemical reactivity and versatility in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the preparation of the thiazole core through the reaction of thioamides with α-haloketones under basic conditions.
Step 2: The isoquinoline derivative is prepared separately via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde.
Step 3: Coupling of the prepared thiazole and isoquinoline fragments through nucleophilic substitution results in the formation of the key intermediate.
Step 4: The cyclopentyl moiety is introduced via Friedel-Crafts acylation, followed by amidation to yield the target acetamide compound.
Step 5: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods:
Optimization: Large-scale production often involves optimization of the above steps, focusing on yield improvement, cost reduction, and process efficiency.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations typically using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, depending on the nature of the substituents involved.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether, or hydrogenation with palladium on carbon.
Substitution: Halogenating agents or strong nucleophiles under various conditions.
Major Products:
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Amines, alcohols, or alkanes.
Substitution: Halogenated derivatives or substituted amides.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalyst Development: Studied for potential use as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Molecular Probing: Used as a probe in studying biological mechanisms due to its structural complexity.
Medicine:
Drug Development:
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Potential use in developing new materials with unique properties.
Agrochemicals: Investigated for its potential as a bioactive compound in agriculture.
Mécanisme D'action
The mechanism by which 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways. For instance, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
2-cyclopentyl-N-(4-(methylthiazol-2-yl)acetamide): Similar thiazole structure but lacks the isoquinoline moiety.
2-(cyclopentylthio)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide: Substituted with a thiol group.
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylacetamide: Similar backbone with a phenylacetamide group instead of the cyclopentyl.
This concludes our article on 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
Propriétés
IUPAC Name |
2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOSIFIZGJCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2630435.png)
![(2E)-2-methyl-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2630436.png)
![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)
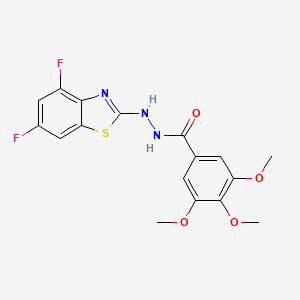
![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)
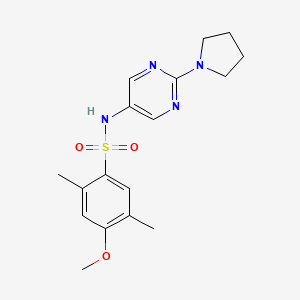

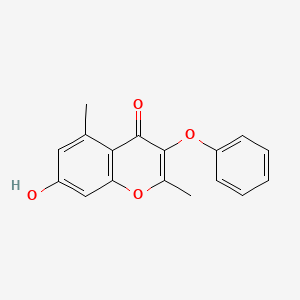

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)
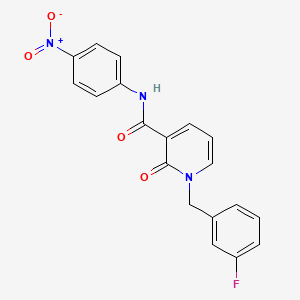
![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2630453.png)
